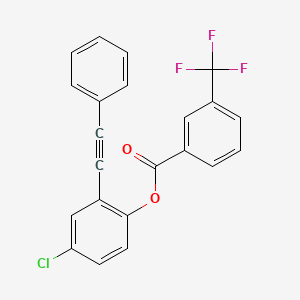
Benzoic acid, 3-(trifluoromethyl)-, 4-chloro-2-(phenylethynyl)phenyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzoic acid, 3-(trifluoromethyl)-, 4-chloro-2-(phenylethynyl)phenyl ester is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a benzoic acid moiety substituted with a trifluoromethyl group, a chloro group, and a phenylethynyl group. These substitutions confer distinct chemical and physical properties, making it a subject of interest in various scientific fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 3-(trifluoromethyl)-, 4-chloro-2-(phenylethynyl)phenyl ester typically involves multi-step organic reactions. One common method includes the esterification of 3-(trifluoromethyl)benzoic acid with 4-chloro-2-(phenylethynyl)phenol. The reaction is usually catalyzed by an acid such as sulfuric acid or a base like pyridine, and the reaction mixture is heated under reflux conditions to facilitate the esterification process .
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions, higher yields, and reduced production costs. The use of automated systems and advanced catalysts can further enhance the efficiency of the synthesis process.
化学反応の分析
Types of Reactions
Benzoic acid, 3-(trifluoromethyl)-, 4-chloro-2-(phenylethynyl)phenyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The chloro and trifluoromethyl groups can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups.
科学的研究の応用
Benzoic acid, 3-(trifluoromethyl)-, 4-chloro-2-(phenylethynyl)phenyl ester has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and metabolic pathways.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.
Industry: It is used in the development of advanced materials, including polymers and coatings, due to its chemical stability and reactivity
作用機序
The mechanism by which benzoic acid, 3-(trifluoromethyl)-, 4-chloro-2-(phenylethynyl)phenyl ester exerts its effects involves interactions with various molecular targets. The trifluoromethyl and chloro groups can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The phenylethynyl group can interact with specific enzymes or receptors, modulating their activity and leading to various biological effects .
類似化合物との比較
Similar Compounds
3-(Trifluoromethyl)benzoic acid: Shares the trifluoromethyl group but lacks the ester and phenylethynyl groups.
4-Chloro-3-(trifluoromethyl)benzoic acid: Similar structure but without the phenylethynyl ester group.
4-(Trifluoromethyl)benzoic acid: Contains the trifluoromethyl group but lacks the chloro and phenylethynyl groups
Uniqueness
Benzoic acid, 3-(trifluoromethyl)-, 4-chloro-2-(phenylethynyl)phenyl ester is unique due to the combination of its functional groups, which confer distinct chemical properties and reactivity. This makes it a versatile compound for various applications in research and industry.
特性
CAS番号 |
183589-72-2 |
|---|---|
分子式 |
C22H12ClF3O2 |
分子量 |
400.8 g/mol |
IUPAC名 |
[4-chloro-2-(2-phenylethynyl)phenyl] 3-(trifluoromethyl)benzoate |
InChI |
InChI=1S/C22H12ClF3O2/c23-19-11-12-20(16(14-19)10-9-15-5-2-1-3-6-15)28-21(27)17-7-4-8-18(13-17)22(24,25)26/h1-8,11-14H |
InChIキー |
HWQOVBJWEKOMOT-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C#CC2=C(C=CC(=C2)Cl)OC(=O)C3=CC(=CC=C3)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


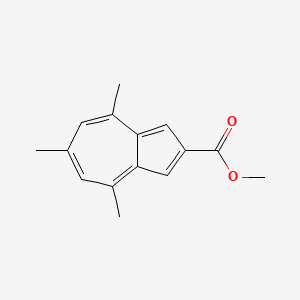
![1-[3,5-Bis(trifluoromethyl)phenyl]-3-(dimethylamino)prop-2-en-1-one](/img/structure/B12549908.png)
![1,2,5-Oxadiazol-3-amine, 4-[(4-nitro-1,2,5-oxadiazol-3-yl)azo]-](/img/structure/B12549915.png)
![2-[2-(3,4,5-Trimethoxyphenyl)ethenyl]-1H-benzimidazole](/img/structure/B12549916.png)
![7-(Benzyloxy)-3-[2,4-bis(benzyloxy)phenyl]-4-methyl-2H-1-benzopyran-2-one](/img/structure/B12549920.png)
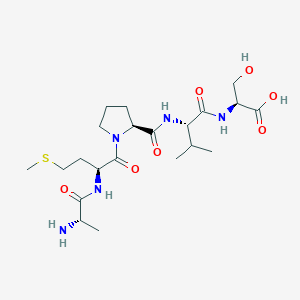
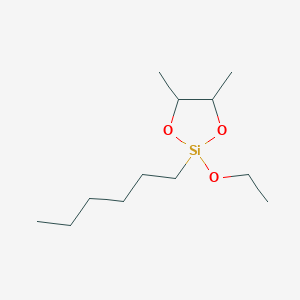
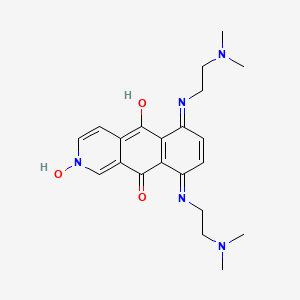
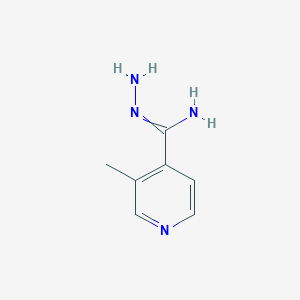
![Pyrazinamine, N-[2-(4-pyridinyl)ethyl]-5-[4-(trifluoromethoxy)phenyl]-](/img/structure/B12549941.png)
![tert-Butyl(diphenyl)[(tetradecan-2-yl)oxy]silane](/img/structure/B12549951.png)
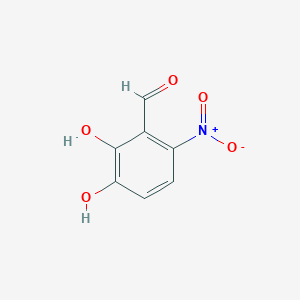
![2,4-Diamino-9-methoxy-10-methylpyrimido[4,5-b]quinolin-5(10H)-one](/img/structure/B12549960.png)

